![molecular formula C27H31F3N4O3 B4537213 ethyl 1-ethyl-2-oxo-4-phenyl-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4537213.png)
ethyl 1-ethyl-2-oxo-4-phenyl-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including the compound , often involves the Biginelli three-component cyclocondensation reaction, utilizing catalysts like SiCl4 for high yield and efficiency. This method allows for the introduction of various substituents into the pyrimidine core, enabling the generation of compounds with diverse functional groups and molecular architectures (B. J. Mohan et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by their core ring system, with substituents that significantly influence their chemical behavior and interactions. X-ray diffraction analysis and spectroscopic methods (IR, NMR, LCMS) are commonly used to determine the molecular geometry, confirming the presence of functional groups and the overall molecular conformation (Hu Yang, 2009).
Chemical Reactions and Properties
Pyrimidine derivatives participate in a variety of chemical reactions, including cyclocondensation, alkylation, and nucleophilic addition, influenced by their functional groups. These reactions allow for further modification of the pyrimidine core, leading to new compounds with enhanced or altered properties. The reactivity of these molecules is governed by the electronic nature of the substituents and the steric factors imposed by the molecular framework (I. Hermecz et al., 1991).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. These properties are crucial for the compound's application in various scientific fields, affecting its behavior in biological systems or material applications. Studies involving single-crystal X-ray diffraction provide detailed insights into the crystalline structure and intermolecular interactions within the compound (Xu Qi et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are central to the applications of pyrimidine derivatives. These properties are influenced by the electronic configuration of the pyrimidine ring and the nature of the substituents. The compound's ability to undergo various chemical reactions makes it a versatile intermediate or final product in medicinal chemistry and materials science (A. Dolzhenko et al., 2006).
properties
IUPAC Name |
ethyl 3-ethyl-2-oxo-6-phenyl-4-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1,6-dihydropyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31F3N4O3/c1-3-34-22(23(25(35)37-4-2)24(31-26(34)36)19-9-6-5-7-10-19)18-32-13-15-33(16-14-32)21-12-8-11-20(17-21)27(28,29)30/h5-12,17,24H,3-4,13-16,18H2,1-2H3,(H,31,36) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVSNAYIMVJGFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(NC1=O)C2=CC=CC=C2)C(=O)OCC)CN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31F3N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-ethyl-2-oxo-4-phenyl-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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